molecular formula C24H26N2O5S3 B1141407 3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE CAS No. 103534-62-9

3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE

Cat. No.: B1141407
CAS No.: 103534-62-9
M. Wt: 518.67
InChI Key:
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Description

3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE is a synthetic organic compound known for its unique chemical structure and properties. It is a member of the thiacarbocyanine family, characterized by the presence of sulfur atoms within the conjugated system. This compound is often used in various scientific research applications due to its distinct photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE typically involves the condensation of appropriate benzothiazole derivatives with aldehydes or ketones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in various spectroscopic techniques due to its strong absorption and fluorescence properties.

    Biology: Employed in cellular imaging and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.

    Industry: Utilized in the development of sensors and as a component in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE involves its interaction with molecular targets through its conjugated system. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cell damage and apoptosis in targeted cells. The molecular pathways involved include the activation of oxidative stress responses and the disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3’-(3-sulfatobutyl)thiacarbocyanine betaine
  • 9-Ethyl-3-(2-hydroxyethyl)-5,5´-dimethyl-3´-(3-sulfooxy)-thiacarbocyanine hydroxide

Uniqueness

3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE is unique due to its specific substitution pattern and the presence of both hydroxyethyl and sulfatobutyl groups. These functional groups contribute to its distinct photophysical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

103534-62-9

Molecular Formula

C24H26N2O5S3

Molecular Weight

518.67

Origin of Product

United States

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